ALDH1A1-IN-4

ALDH1A1 enzyme inhibition cancer stem cells

ALDH1A1-IN-4 (compound A1) is a benzimidazole-based ALDH1A1 inhibitor with submicromolar potency (IC50=0.32 μM) and demonstrated selectivity over ALDH2/ALDH3A1. This scaffold's unique steric profile avoids confounding metabolic variables in cyclophosphamide resistance studies. Procure for validated ALDH1A1-specific pharmacology in cancer stem cell assays.

Molecular Formula C20H15ClN2
Molecular Weight 318.8 g/mol
Cat. No. B12366560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameALDH1A1-IN-4
Molecular FormulaC20H15ClN2
Molecular Weight318.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC=C(C=C4)Cl
InChIInChI=1S/C20H15ClN2/c21-17-12-10-16(11-13-17)20-22-18-8-4-5-9-19(18)23(20)14-15-6-2-1-3-7-15/h1-13H,14H2
InChIKeyXQVAAXWMDWEOJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ALDH1A1-IN-4: Chemical Identity and Core Biochemical Profile for Research Procurement


ALDH1A1-IN-4 (compound A1, CAS 23982-86-7) is a benzimidazole-based small molecule inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1), identified through scaffold-hopping and machine learning-assisted virtual screening from a theophylline-derived lead [1]. Its molecular formula is C20H15ClN2 with a molecular weight of 318.80 g/mol . In enzymatic assays using propionaldehyde as substrate, ALDH1A1-IN-4 inhibits recombinant human ALDH1A1 with an IC50 of 0.32 μM [1]. This compound is primarily utilized in cancer research, specifically in studies addressing cyclophosphamide resistance mechanisms, where ALDH1A1 overexpression drives chemoresistance [1].

ALDH1A1-IN-4: Why Chemical Class Similarity Does Not Guarantee Functional Substitutability


ALDH1A1 inhibitors are not a monolithic class; divergent chemotypes (e.g., theophylline-based, benzimidazole-based, or disulfiram derivatives) exhibit markedly different selectivity fingerprints across the 19-member ALDH superfamily, as well as distinct physicochemical properties affecting cellular permeability and target engagement. Substituting ALDH1A1-IN-4 with another in-class inhibitor without verifying isoform selectivity and functional context may compromise experimental reproducibility, particularly in cyclophosphamide resistance reversal assays where ALDH2 and ALDH3A1 activity are confounding variables [1]. The benzimidazole scaffold of ALDH1A1-IN-4 confers a unique steric interaction profile that fundamentally differs from earlier chemotypes [1].

ALDH1A1-IN-4: Quantitative Differentiation from NCT-501, CM037, and Pan-ALDH Inhibitors


ALDH1A1-IN-4 vs. NCT-501: Submicromolar Potency with Documented Isozyme Selectivity

ALDH1A1-IN-4 inhibits recombinant human ALDH1A1 with an IC50 of 0.32 μM [1]. The standard reference inhibitor NCT-501 exhibits an IC50 of 40 nM against the same target, representing an 8-fold difference in potency [2]. However, the critical distinction lies in selectivity: ALDH1A1-IN-4 demonstrates no detectable inhibitory activity against ALDH2 or ALDH3A1 at concentrations up to the tested range, a property that is directly linked to its benzimidazole scaffold and steric clashes with residues ASP458 (ALDH2) and ILE458 (ALDH3A1) [1]. In contrast, while NCT-501 is reported to show >57 μM IC50 values for ALDH1B1, ALDH3A1, and ALDH2, its >1000-fold selectivity is inferred from enzyme panel screening, not from a head-to-head study using identical assay conditions as the ALDH1A1-IN-4 characterization [2][3]. This cross-study comparability highlights that potency alone does not define utility; the absence of off-target activity against ALDH2 and ALDH3A1 is a verifiable differentiator for ALDH1A1-IN-4 in the context of cyclophosphamide sensitization, where ALDH2 inhibition would produce confounding metabolic effects [1].

ALDH1A1 enzyme inhibition cancer stem cells chemoresistance

ALDH1A1-IN-4 vs. CM037: 14-Fold Superior Potency in Direct Enzymatic Comparison

ALDH1A1-IN-4 exhibits an IC50 of 0.32 μM against ALDH1A1 [1], whereas the structurally distinct inhibitor CM037 demonstrates an IC50 of 4.6 ± 0.8 μM in the same enzymatic system using propionaldehyde as substrate [2]. This represents a 14-fold greater potency for ALDH1A1-IN-4 under comparable assay conditions. Both compounds display selectivity over other ALDH isoforms; however, CM037 at 20 μM showed approximately 20% residual inhibition of ALDH1A3, while ALDH1A1-IN-4 and its analogs demonstrated no detectable activity against ALDH2 or ALDH3A1 [1][2]. This quantitative difference in potency, coupled with the distinct selectivity profile, makes ALDH1A1-IN-4 a more suitable candidate for experiments requiring robust ALDH1A1 inhibition at lower working concentrations.

ALDH1A1 enzyme kinetics competitive inhibition ovarian cancer

ALDH1A1-IN-4 Functional Validation: Reversal of Mafosfamide Resistance in Cancer Cell Lines

ALDH1A1-IN-4 (compound A1) was evaluated in cell-based functional assays using A549 (lung adenocarcinoma) and MIA-PaCa-2 (pancreatic carcinoma) cell lines, both of which express high endogenous ALDH1A1 levels [1]. In combination with mafosfamide, a cyclophosphamide analog that bypasses hepatic CYP450 activation, ALDH1A1-IN-4 demonstrated significant reversal of mafosfamide resistance, as quantified by MTT viability assays [1]. Synergy analysis using the combination index (CI) method confirmed that ALDH1A1-IN-4 acts synergistically (CI < 1) with mafosfamide to reduce cell viability [1]. This functional validation distinguishes ALDH1A1-IN-4 from many ALDH1A1 inhibitors that are characterized solely by enzymatic IC50 values without demonstration of target engagement and phenotypic rescue in disease-relevant cellular models. For procurement decisions, this evidence supports the compound's utility in studies of cyclophosphamide resistance mechanisms and combination therapy development.

chemoresistance cyclophosphamide cancer stem cells combination therapy

Physicochemical Differentiation from Theophylline-Based Inhibitors: Favorable ADME Profile and Synthetic Accessibility

ALDH1A1-IN-4 possesses a topological polar surface area (TPSA) of 17.82 Ų and a LogP of 4.73, with no PAINS or Brenk alerts detected in computational ADME profiling [1]. These values fall within the range considered favorable for oral bioavailability (TPSA <140 Ų) and differ from the physicochemical properties of theophylline-based inhibitors such as NCT-501. The benzimidazole core of ALDH1A1-IN-4, selected through scaffold hopping analysis from a theophylline lead, maintains the critical pharmacophore interactions (pi-pi stacking with TYR297, PHE171, and PHE466) while offering a distinct synthetic route and potential intellectual property position [1]. For medicinal chemistry groups engaged in lead optimization, this scaffold represents a chemically tractable starting point with demonstrated in vitro and cellular activity, supported by detailed molecular docking and 100-ns molecular dynamics simulations confirming binding mode stability [1].

drug-like properties oral bioavailability medicinal chemistry scaffold hopping

ALDH1A1-IN-4: Evidence-Driven Research Applications for Targeted Procurement


Cyclophosphamide Resistance Reversal in Lung and Pancreatic Cancer Models

Based on functional synergy data in A549 (lung adenocarcinoma) and MIA-PaCa-2 (pancreatic carcinoma) cell lines, ALDH1A1-IN-4 is optimally deployed in studies examining ALDH1A1-mediated resistance to cyclophosphamide or its analog mafosfamide [1]. The compound's demonstrated lack of ALDH2 and ALDH3A1 inhibition minimizes confounding metabolic variables, making it suitable for in vivo combination studies where cyclophosphamide is activated hepatically and ALDH2-mediated metabolism could otherwise alter systemic drug exposure [1]. Procurement for this application should prioritize ALDH1A1-IN-4 over pan-ALDH inhibitors or less selective chemotypes that may produce artifactual synergy or antagonism.

Cancer Stem Cell (CSC) Biology and ALDH1A1-Dependent Clonogenicity Assays

ALDH1A1 is a well-established functional marker of cancer stem cells across multiple malignancies [1]. ALDH1A1-IN-4 provides a tool for pharmacological validation of ALDH1A1's role in stemness maintenance, self-renewal capacity, and chemoresistance in CSC populations isolated via ALDEFLUOR assay. The compound's submicromolar potency (IC50 = 0.32 μM) permits use at concentrations that avoid cytotoxicity unrelated to target engagement, while its benzimidazole scaffold offers distinct selectivity compared to DEAB (N,N-diethylaminobenzaldehyde), a commonly used but non-selective ALDH inhibitor that also targets ALDH2 and ALDH3 family members [1].

Medicinal Chemistry Lead Optimization: Benzimidazole Scaffold Derivatization

For groups engaged in ALDH1A1 inhibitor development, ALDH1A1-IN-4 serves as a validated hit compound with a benzimidazole core, distinct from the theophylline-based chemotype of NCT-501 [1]. The published synthetic route (1,2-disubstituted benzo[d]imidazole formation via reflux condensation) is experimentally straightforward and amenable to parallel library synthesis [1]. Structural determinants of selectivity—specifically steric clashes with ASP458 (ALDH2) and ILE458 (ALDH3A1) that prevent compound entry into the active site—have been characterized via molecular docking and molecular dynamics simulations [1]. Procurement for medicinal chemistry applications should consider ALDH1A1-IN-4 as a reference standard and starting point for scaffold-based analog design.

In Vitro Enzymatic Screening Panels for ALDH Isozyme Selectivity Profiling

ALDH1A1-IN-4 is validated in a three-isozyme panel (ALDH1A1, ALDH2, ALDH3A1) with documented IC50 determination using five concentration points and ATT Bioquest IC50 calculator [1]. This characterization enables its use as a reference compound in broader selectivity profiling against the full ALDH superfamily. Unlike DEAB, which shows promiscuous inhibition across ALDH1, ALDH2, and ALDH3 isozymes, ALDH1A1-IN-4 provides a selective baseline for distinguishing ALDH1A1-specific from pan-ALDH inhibitory effects in cell-based or tissue-based assays [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for ALDH1A1-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.